4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrroloquinoline core, and various functional groups such as hydroxyl, methyl, and carboxamide. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-5-methylpyridine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to form the pyrroloquinoline core. Subsequent functionalization steps, including hydroxylation and carboxamidation, are carried out to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 4-HYDROXY-2-METHYL-N-2-PYRIDINYL-2H-1,2,-BENZOTHIAZINE-3-CARBOXAMIDE 1,1-DIOXIDE
Uniqueness
6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrroloquinoline core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
9-hydroxy-N-(5-methylpyridin-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-10-5-6-13(19-9-10)20-17(23)14-16(22)12-4-2-3-11-7-8-21(15(11)12)18(14)24/h2-6,9,22H,7-8H2,1H3,(H,19,20,23) |
InChI Key |
VZHXYDWDWWJOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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